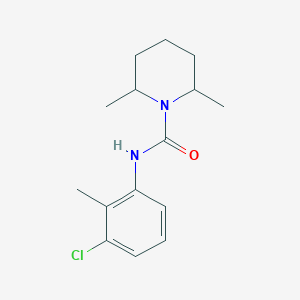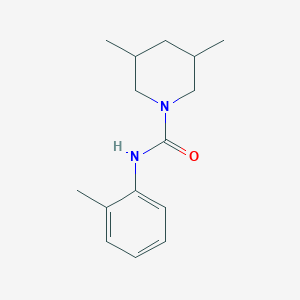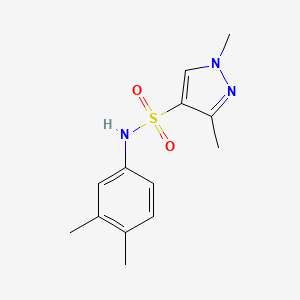
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that has been studied for its potential in scientific research. This compound is also known by the chemical name, TAK-659. It is a small molecule inhibitor of Bruton's tyrosine kinase (BTK), which is an enzyme involved in the B-cell receptor signaling pathway. The B-cell receptor signaling pathway plays a crucial role in the development and progression of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In
Mecanismo De Acción
The mechanism of action of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves inhibition of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide. 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a cytoplasmic tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is activated and phosphorylates downstream targets, leading to activation of various signaling pathways that promote cell survival and proliferation. Inhibition of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide by TAK-659 blocks the activation of downstream targets, leading to inhibition of cell survival and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide have been studied in preclinical models. In a study by researchers at Takeda Pharmaceutical Company Limited, TAK-659 was shown to inhibit 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide activity in a dose-dependent manner in vitro. In vivo, TAK-659 was shown to inhibit tumor growth in a mouse model of CLL. The compound was also shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide in lab experiments include its specificity for 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide and its potential as a combination therapy with other anti-cancer agents. However, limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide. One direction is to further investigate its potential as a combination therapy with other anti-cancer agents, such as venetoclax and lenalidomide. Another direction is to study its safety and efficacy in clinical trials in humans. Additionally, further studies are needed to determine its potential in other B-cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia.
Métodos De Síntesis
The synthesis of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has been described in several scientific publications. One such publication is by researchers at Takeda Pharmaceutical Company Limited, who reported the synthesis of TAK-659 in a patent application. The synthesis involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain TAK-659 in high purity.
Aplicaciones Científicas De Investigación
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has been studied for its potential in scientific research, particularly in the field of oncology. The compound has been shown to inhibit 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide, which is a key enzyme in the B-cell receptor signaling pathway. Inhibition of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, such as CLL and NHL. TAK-659 has also been shown to have synergistic effects with other anti-cancer agents, such as venetoclax and lenalidomide. This suggests that TAK-659 may have potential as a combination therapy for the treatment of B-cell malignancies.
Propiedades
IUPAC Name |
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O4S/c1-2-22-15-5-4-13(12-14(15)16)23(19,20)17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJASJXUEHJCPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B5381230.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![1-[(dimethylamino)sulfonyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5381244.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)
![3-chloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5381256.png)
![3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5381264.png)
![N-(4-tert-butylphenyl)-N'-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5381274.png)
![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B5381283.png)

![N-ethyl-N-({3-[(4-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5381302.png)

